molecular formula C18H14ClF3N2O2 B2354063 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride CAS No. 1217033-95-8

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride

Cat. No.: B2354063
CAS No.: 1217033-95-8
M. Wt: 382.77
InChI Key: GDTXLOSSVDUZAT-UHFFFAOYSA-N
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Description

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then further modified to introduce the trifluoromethyl group and the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted quinolines and benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Methyl-7-(trifluoromethyl)quinoline

  • 3-((2-Methylquinolin-4-yl)amino)benzoic acid

  • Trifluoromethyl-substituted quinolines

Uniqueness: 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride stands out due to its unique combination of the quinoline core, trifluoromethyl group, and benzoic acid moiety. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2.ClH/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10;/h2-9H,1H3,(H,22,23)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXLOSSVDUZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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